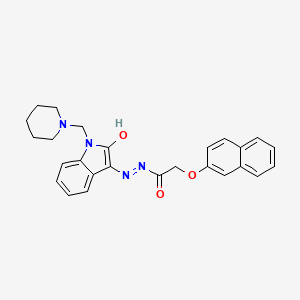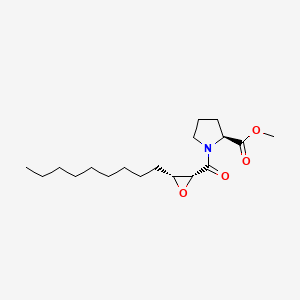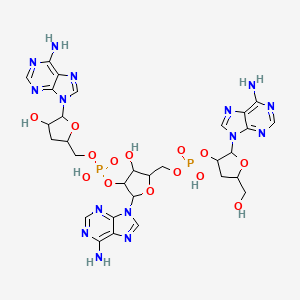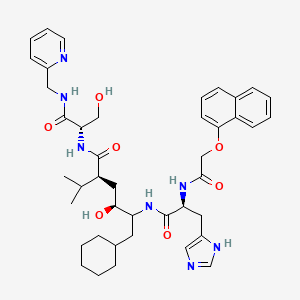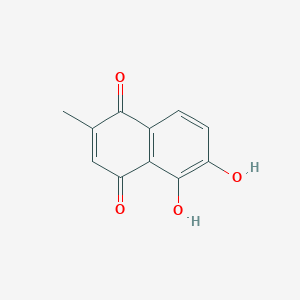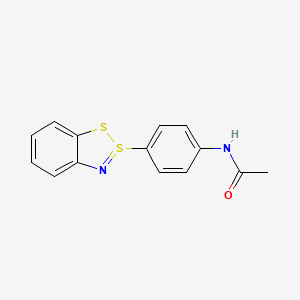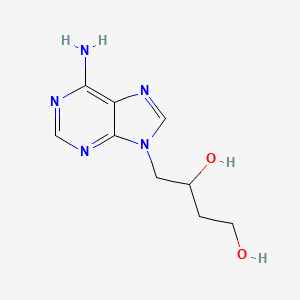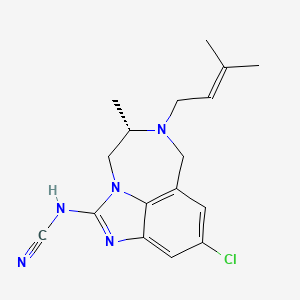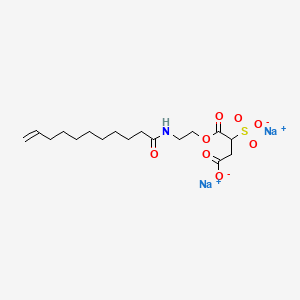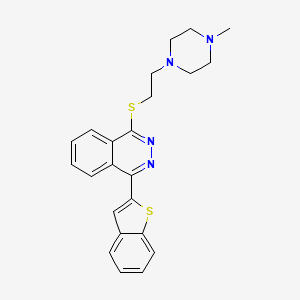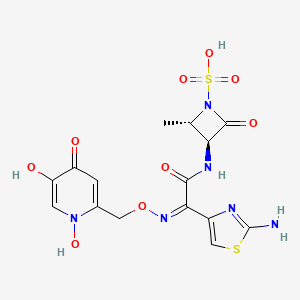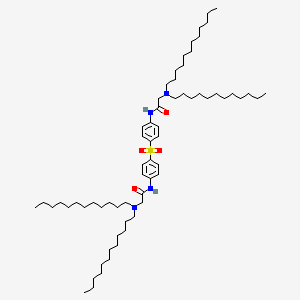
2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its long-chain alkyl groups and sulfonyl phenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of Didodecylamine: Didodecylamine is synthesized through the reaction of dodecylamine with dodecyl chloride under basic conditions.
Acetylation: Didodecylamine is then acetylated using acetic anhydride to form didodecylaminoacetyl.
Sulfonylation: The acetylated product is reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 2-bromoacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of didodecylaminothiol.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery systems.
Medicine
In medicine, the compound’s surfactant properties are investigated for use in formulations of topical creams and ointments. Its potential antimicrobial properties are also under study.
Industry
In industrial applications, it is used in the formulation of detergents, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide involves its interaction with cell membranes due to its amphiphilic nature. It can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Dioctylamino)-N-(4-((4-(((dioctylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
- 2-(Didecylamino)-N-(4-((4-(((didecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong amphiphilic characteristics, such as drug delivery and industrial emulsification.
Propriétés
Numéro CAS |
32794-45-9 |
|---|---|
Formule moléculaire |
C64H114N4O4S |
Poids moléculaire |
1035.7 g/mol |
Nom IUPAC |
2-(didodecylamino)-N-[4-[4-[[2-(didodecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C64H114N4O4S/c1-5-9-13-17-21-25-29-33-37-41-53-67(54-42-38-34-30-26-22-18-14-10-6-2)57-63(69)65-59-45-49-61(50-46-59)73(71,72)62-51-47-60(48-52-62)66-64(70)58-68(55-43-39-35-31-27-23-19-15-11-7-3)56-44-40-36-32-28-24-20-16-12-8-4/h45-52H,5-44,53-58H2,1-4H3,(H,65,69)(H,66,70) |
Clé InChI |
SRKSPFPFXWGLJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


